{1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amine
Description
Properties
IUPAC Name |
1-[4-(benzimidazol-1-yl)phenyl]-N-methylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-12(17-2)13-7-9-14(10-8-13)19-11-18-15-5-3-4-6-16(15)19/h3-12,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWIJXBTSGBXFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=NC3=CC=CC=C32)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amine typically involves the reaction of 1H-benzimidazole with 4-bromoacetophenone under basic conditions to form an intermediate, which is then reacted with methylamine to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
{1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
{1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amine is a compound characterized by a benzodiazole moiety attached to a phenyl group through an ethyl linkage and an amine functional group. Due to limited research data, information on its applications is still emerging. The compound's unique structure suggests potential in biological activities and reactivity in chemical processes.
Potential Biological Activities
The biological activity of this compound has been explored through various studies. It exhibits anticancer, neuroprotective, and antimicrobial properties, making it a candidate for further pharmacological exploration and potential therapeutic applications.
- Anticancer Properties The presence of the benzodiazole ring is associated with anticancer activity due to its ability to interact with cellular targets involved in cancer progression.
- Neuroprotective Effects Compounds with similar structures have shown potential in protecting neuronal cells from oxidative stress-induced damage.
- Antimicrobial Activity Some derivatives exhibit significant antimicrobial effects against various pathogens.
Interaction Studies
Interaction studies focus on how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques used include enzyme-linked immunosorbent assay (ELISA).
Structural Similarities
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Methylbenzimidazole | Benzimidazole core | Antimicrobial activity |
| 4-Aminoantipyrine | Amino group on phenyl | Analgesic properties |
| 2-(Phenylamino)pyridine | Pyridine ring | Neuroprotective effects |
These compounds highlight the diversity within this chemical class while underscoring the unique attributes of this compound related to its specific structure and potential applications.
Mechanism of Action
The mechanism of action of {1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound’s closest analogs differ in three regions:
Heterocyclic Core : Benzodiazole (1H-1,3-benzodiazol-1-yl) vs. triazole (e.g., 1H-1,2,4-triazol-1-yl).
Phenyl Substituents : Ethyl, methoxy, or halogens (e.g., fluorine).
Amine Chain : Methylamine vs. ethylamine, propylamine, or branched chains.
Comparative Analysis Table
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Notable Properties/Applications | References |
|---|---|---|---|---|---|
| {1-[4-(1H-1,3-Benzodiazol-1-yl)phenyl]ethyl}(methyl)amine | C₁₆H₁₇N₃* | ~251.34 | Benzodiazole core, ethyl-phenyl, methylamine | Potential CNS or antimicrobial activity† | [15, 17] |
| 2-(1H-1,3-Benzodiazol-1-yl)-1-(4-ethylphenyl)ethan-1-amine | C₁₇H₁₉N₃ | 265.36 | Ethylphenyl, extended ethylamine chain | Unspecified (structural analog) | [15] |
| 1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine | C₁₄H₁₃N₃O | 239.28 | Methoxy-phenyl, 2-amine on benzodiazole | Possible fluorescence or binding modulation | [12] |
| Methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine | C₁₂H₁₅N₅ | 229.29 | Triazole core, methylamine | Discontinued (stability or efficacy issues) | [10] |
| [3-(1H-1,3-Benzodiazol-1-yl)propyl][(2-fluorophenyl)methyl]amine | C₁₇H₁₈FN₃ | 283.35 | Fluorophenyl, propyl chain | Enhanced lipophilicity, potential CNS targets | [17] |
| 3-(1H-1,3-Benzodiazol-1-yl)heptan-4-amine | C₁₄H₂₁N₃ | 231.34 | Heptan chain, branched amine | Altered solubility and pharmacokinetics | [20] |
*Estimated based on structural similarity. †Inferred from benzimidazole analogs in antimicrobial and receptor-targeting contexts .
Research Findings and Mechanistic Insights
- Synthetic Accessibility : Compounds like this compound are synthesized via multi-step protocols involving heterocycle formation (e.g., benzimidazole from aldehydes and thiosemicarbazide) followed by amine coupling . Characterization relies on TLC, NMR, and mass spectrometry .
- Electronic Effects : Substituents on the phenyl ring (e.g., methoxy in [12]) modulate electron density, affecting benzodiazole’s aromaticity and interaction with biological targets. Fluorine substituents enhance metabolic stability and lipophilicity .
- Biological Activity : Benzimidazole derivatives are prevalent in antiparasitic drugs (e.g., albendazole) and kinase inhibitors. The methylamine group in the target compound may offer balanced basicity for receptor binding compared to bulkier analogs .
Biological Activity
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 269.32 g/mol |
| CAS Number | 923877-86-5 |
| IUPAC Name | 1-[4-(1H-benzodiazol-1-yl)phenyl]-N-methylethanamine |
Biological Activity Overview
The biological activity of {1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amine has been explored through various studies, highlighting its potential in several therapeutic areas:
1. Anticancer Properties
Research indicates that compounds with a benzodiazole structure often exhibit anticancer activity. The mechanism may involve interaction with cellular targets that play roles in cancer progression. For instance, derivatives of benzodiazole have been shown to inhibit cell proliferation in various cancer cell lines, suggesting that this compound could potentially act as an anticancer agent .
2. Neuroprotective Effects
Similar compounds have demonstrated neuroprotective properties, particularly against oxidative stress-induced neuronal damage. This suggests that this compound may offer protective effects in neurodegenerative diseases .
3. Antimicrobial Activity
Some studies indicate that derivatives of benzodiazole can exhibit significant antimicrobial effects against various pathogens. This property could make this compound a candidate for further exploration in antimicrobial therapies .
Case Studies and Research Findings
While specific case studies on this compound are scarce due to its relatively recent introduction into the scientific community, related compounds have shown promising results:
- Benzodiazole Derivatives : A study on benzodiazole derivatives highlighted their ability to inhibit the growth of cancer cells in vitro and in vivo models. These findings suggest that similar mechanisms may be applicable to this compound.
- Neuroprotective Studies : Research involving other benzodiazole compounds has reported significant reductions in neuronal cell death under oxidative stress conditions, indicating a potential pathway for neuroprotection.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as molecular docking and enzyme inhibition assays are commonly employed to study these interactions.
Q & A
Q. What synthetic routes are commonly employed for {1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amine, and how can reaction conditions be optimized?
The synthesis of benzodiazol-containing compounds typically involves condensation reactions between aromatic diamines and carbonyl derivatives. For example, intermediates like 1-(1H-benzimidazol-2-yl)-substituted amines can be synthesized by reacting o-phenylenediamine with amino acids or aldehydes under reflux conditions . Optimization may include adjusting stoichiometry (e.g., 5 mmol o-phenylenediamine with 7 mmol amino acid), solvent selection (e.g., ethanol or DMF), and temperature control to maximize yields. Melting point analysis (Table 1 in ) and TLC monitoring are critical for tracking reaction progress.
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Key techniques include:
- ¹H NMR : To confirm methyl and ethyl group environments (e.g., δ 1.06 ppm for CH3, δ 3.80 ppm for OCH3 in analogous compounds) .
- IR spectroscopy : Identification of functional groups like C=N (1596 cm⁻¹) and NH stretches (3190 cm⁻¹) .
- Mass spectrometry : For molecular weight validation (e.g., CAS-derived molecular formulas in ).
- Elemental analysis : To verify purity (e.g., C 74.97%, H 6.71%, N 11.66% in related benzimidazole derivatives) .
Q. What purification strategies are effective for isolating this compound from byproducts?
Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane) is widely used. Recrystallization from solvents like ethanol or methanol can further enhance purity. Intermediate characterization via melting point determination (as in ) helps identify optimal recrystallization conditions.
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported synthetic yields or byproduct formation?
Contradictions may arise from subtle variations in reaction conditions (e.g., solvent polarity, catalyst presence). Kinetic studies (e.g., time-resolved NMR) and computational modeling (DFT calculations) can identify rate-limiting steps or side reactions. For example, corrections to published protocols (e.g., typographical errors in synthetic procedures ) highlight the need for independent replication and validation.
Q. What computational approaches are suitable for predicting the compound’s structure-activity relationships (SAR) in biological systems?
Molecular docking (e.g., Glide XP scoring ) can model interactions with biological targets. Hydrophobic enclosure analysis and hydrogen-bonding motifs (e.g., charged-charged interactions ) may explain binding affinities. For triazole/benzodiazol derivatives, water desolvation penalties and ligand-enclosure scores refine SAR predictions .
Q. How can researchers address discrepancies in biological activity data across studies?
Discrepancies may stem from assay variability (e.g., cell line differences) or compound stability. Mitigation strategies include:
- Standardized MTT assay protocols .
- Stability studies under physiological conditions (pH, temperature).
- Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based).
Q. What strategies enhance the compound’s utility as a ligand in metal coordination chemistry?
Structural analogs like tris(triazolylmethyl)amine ligands (e.g., TBTA ) demonstrate that nitrogen-rich heterocycles improve metal-binding capacity. Modifying the benzodiazol-phenyl-ethylamine scaffold with electron-donating groups (e.g., methoxy or hydroxyl) could enhance chelation efficiency for Cu(I)-catalyzed reactions .
Q. How can advanced NMR techniques (e.g., 2D-COSY, NOESY) clarify conformational dynamics in solution?
2D-COSY can resolve coupling between methyl and ethyl protons, while NOESY detects spatial proximity of aromatic and aliphatic groups. For example, NOE correlations between the benzodiazol ring and ethyl chain protons would confirm spatial orientation critical for biological activity .
Methodological Notes
- Data Validation : Cross-check melting points, NMR shifts, and elemental analysis against published corrections (e.g., ).
- Computational Tools : Use PubChem-derived InChI keys for database alignment and docking studies.
- Safety : While the compound is not classified as hazardous , standard lab protocols (e.g., fume hood use) apply.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
